molecular formula C13H16Cl2N2O B1419749 c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride CAS No. 889939-88-2

c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride

Cat. No. B1419749
M. Wt: 287.18 g/mol
InChI Key: SGLYJUKXJQASFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring . Piperazine derivatives are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds often involves two aromatic rings linked through a carbon chain. The presence of a methoxy group (-OCH3) and an amine group (-NH2) can be inferred from the name of the compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve functionalizing and transforming functional groups around the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 4-Methoxyphenol has a melting point range of 56 - 57 °C and a boiling point of 243 °C at 760 mmHg .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Wang et al. (2016) explored the in vivo metabolism of a potential anti-obesity drug, identifying predominant metabolic pathways including N-depyridinylation and N-demethylation. This study highlights the importance of understanding the metabolic fate of pharmaceutical compounds for drug development (Wang et al., 2016).

Synthesis and Structural Characterization

  • Schulz et al. (2004) focused on the synthesis and crystal structure analysis of monoalkylated 4'-aryl-substituted terpyridines, providing insights into molecular interactions and crystal packing which are crucial for drug design and material science (Schulz et al., 2004).

Catalysis and Chemical Transformations

  • Xiao et al. (2019) presented a novel protocol for the C–H methylthiolation of 2-phenyl pyridines, demonstrating the utility of such compounds in synthesizing aryl methyl sulfides, which are valuable in various chemical syntheses (Xiao et al., 2019).

Crystallography and Molecular Analysis

  • The analysis of crystal structures provides detailed insights into the molecular configurations of compounds, as seen in studies by Khazhieva et al. (2015) and others. This information is vital for the design of drugs and materials with specific properties (Khazhieva et al., 2015).

Monoamine Oxidase Inhibitors

  • Ding and Silverman (1992) synthesized compounds that inactivated monoamine oxidase B, introducing a new class of monoamine oxidase inhibitors. This research contributes to the development of treatments for neurological disorders (Ding & Silverman, 1992).

Safety And Hazards

The safety and hazards associated with similar compounds can also vary. For example, 4-Methoxyphenol is harmful if swallowed, causes skin irritation, and is harmful to aquatic life .

Future Directions

Future research could focus on the synthesis of more complex derivatives of this compound, exploring their potential biological activities, and developing new synthetic methods .

properties

IUPAC Name

(4-methoxyphenyl)-pyridin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c1-16-12-4-2-10(3-5-12)13(14)11-6-8-15-9-7-11;;/h2-9,13H,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLYJUKXJQASFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663000
Record name 1-(4-Methoxyphenyl)-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride

CAS RN

889939-88-2
Record name 1-(4-Methoxyphenyl)-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride
Reactant of Route 3
c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride
Reactant of Route 5
c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride
Reactant of Route 6
c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.